
Benzene, (1-butoxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (1-butoxyethyl)-: is an organic compound with the molecular formula C12H18O. It is a derivative of benzene where a butoxyethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzene, (1-butoxyethyl)- can be synthesized through the etherification of benzyl alcohols with aliphatic alcohols. One common method involves the use of Fe(HSO4)3 as a catalyst under solvent-free conditions. The reaction typically occurs at elevated temperatures, around 90°C, and can yield the desired product in about 45 minutes .
Industrial Production Methods: Industrial production of Benzene, (1-butoxyethyl)- often involves similar etherification processes but on a larger scale. The use of heterogeneous catalysts is preferred due to their ease of separation from the reaction mixture and environmental benefits.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, (1-butoxyethyl)- can undergo oxidation reactions, typically forming phenolic compounds.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the butoxyethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products Formed:
Oxidation: Phenolic compounds.
Reduction: Simpler hydrocarbons.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, (1-butoxyethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Benzene, (1-butoxyethyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The butoxyethyl group can influence the compound’s reactivity and binding affinity, leading to various biochemical pathways being activated or inhibited. For example, in oxidation reactions, the compound can form reactive intermediates that interact with cellular components, leading to oxidative stress or other biological effects .
Comparaison Avec Des Composés Similaires
[(1S)-1-butoxyethyl]benzene: Known for its floral and fruity odor, used in fragrances.
[(1R)-1-butoxyethyl]benzene: Similar to the (1S) isomer but with a heavier tone in its odor profile.
Uniqueness: Benzene, (1-butoxyethyl)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
4157-77-1 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
1-butoxyethylbenzene |
InChI |
InChI=1S/C12H18O/c1-3-4-10-13-11(2)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
Clé InChI |
AQGPVCBVZAHVBN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


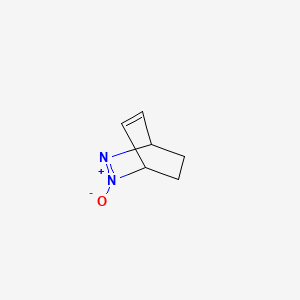
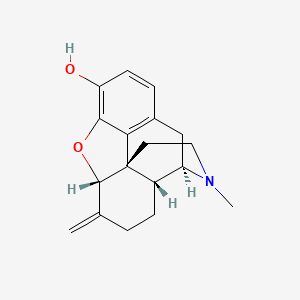
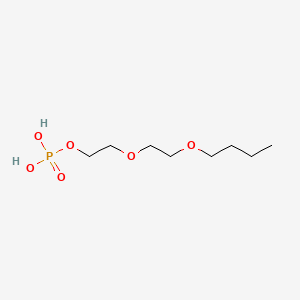
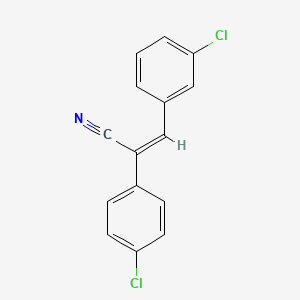
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B14163696.png)
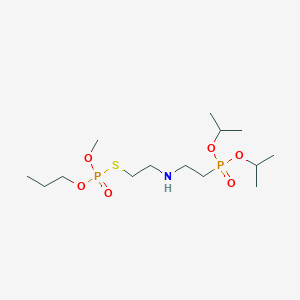
![N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14163716.png)
![2,2'-[(2-Butoxy-5-methylbenzyl)imino]diethanol](/img/structure/B14163721.png)
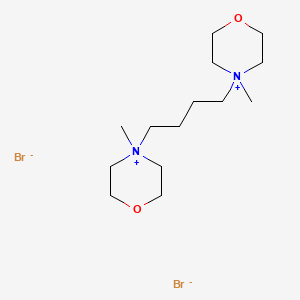
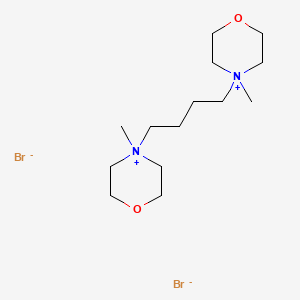
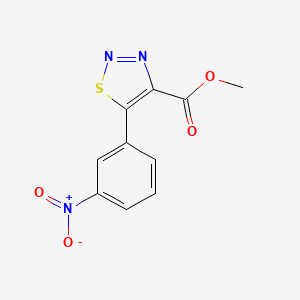


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide](/img/structure/B14163755.png)
